

In-Depth Technical Guide: Crystal Structure Analysis of Pyrazole Carboxylate Derivatives

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Compound of Interest

Compound Name: Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of pyrazole carboxylate derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of public crystallographic data for **Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate**, this document will use the closely related and well-characterized analogue, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, as a representative example to illustrate the core principles and experimental protocols. The guide details the synthesis, crystallization, and single-crystal X-ray diffraction techniques, presenting the crystallographic data in a structured format for clarity and comparative analysis. Furthermore, experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step understanding of the process.

Introduction

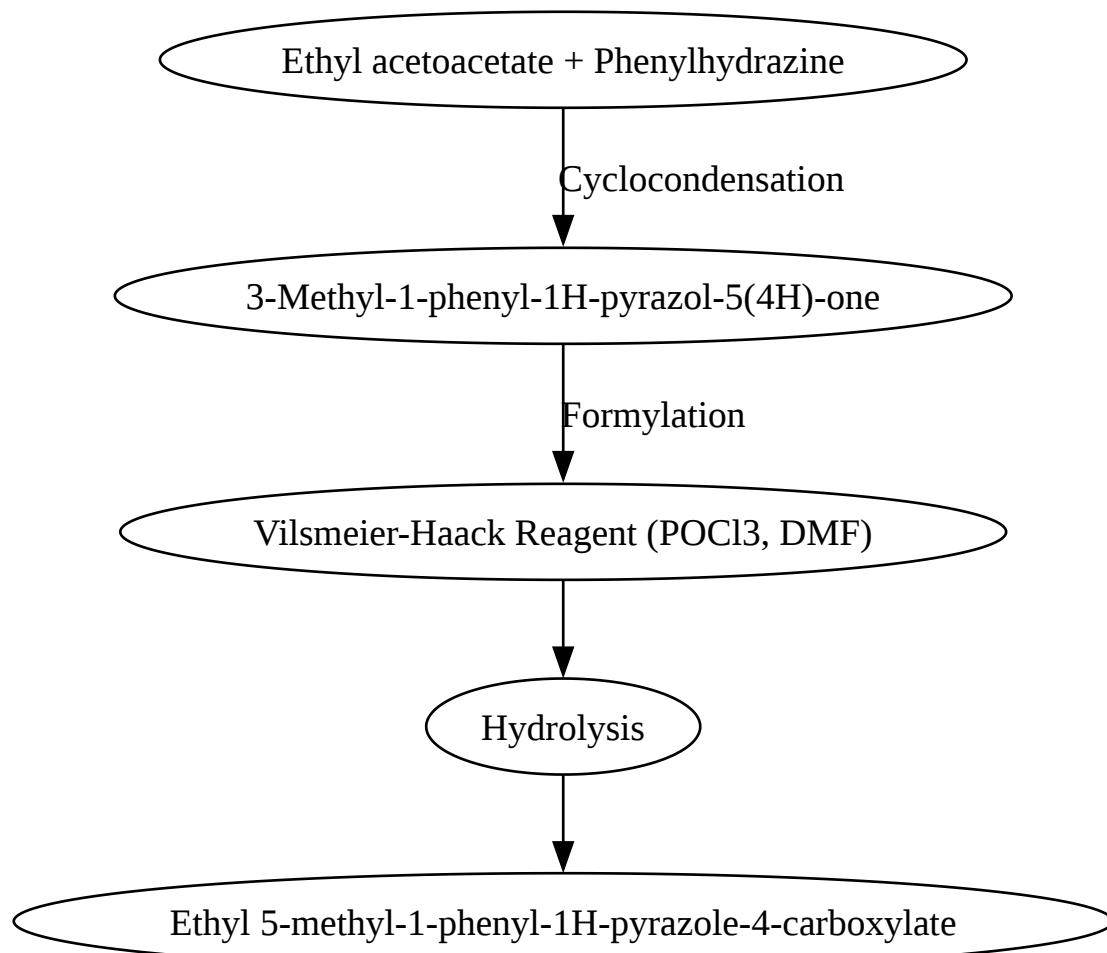
Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by crystal structure analysis, is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and designing

new drug candidates. This guide focuses on the critical techniques and data analysis involved in elucidating the crystal structure of pyrazole carboxylates.

Experimental Protocols

Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

The synthesis of the title compound is typically achieved through a multi-step process. A representative synthetic scheme is outlined below.



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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol:

- Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., at 100 K) to minimize thermal vibrations, and X-ray diffraction data are collected using a diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).
- Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Geometry

The following tables summarize the crystallographic data for the representative compound, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

[1]#### Table 1: Crystal Data and Structure Refinement Parameters

[1]|| Parameter | Value | | :--- | --- | | Empirical Formula | C₁₃H₁₄N₂O₂ | | Formula Weight | 230.26 | | Temperature | 293(2) K | | Wavelength | 0.71073 Å | | Crystal System | Monoclinic | | Space Group | P2₁/c | | Unit Cell Dimensions | | a | 15.659(5) Å | | b | 13.934(4) Å | | c | 7.894(2) Å | | α | 90° | | β | 97.816(14)° | | γ | 90° | | Volume | 1707.9(8) Å³ | | Z | 4 | | Calculated Density | 1.344 Mg/m³ | | Absorption Coefficient | 0.092 mm⁻¹ | | F(000) | 976 | | Data Collection and Refinement | | | Theta range for data collection | 2.15 to 25.50° | | Reflections collected | 8632 | | Independent reflections | 3154 [R(int) = 0.0445] | | Goodness-of-fit on F^2 | 1.033 | | Final R indices [I>2sigma(I)] | R1 = 0.0519, wR2 = 0.1374 | | R indices (all data) | R1 = 0.0827, wR2 = 0.1585 |

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
N(1)-N(2)	1.381(2)
N(1)-C(5)	1.345(3)
N(2)-C(3)	1.332(3)
C(3)-C(4)	1.412(3)
C(4)-C(5)	1.391(3)
C(4)-C(12)	1.481(3)
C(12)-O(1)	1.215(3)
C(12)-O(2)	1.336(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Angle	Value (°)
Bond Angles	
C(5)-N(1)-N(2)	111.41(17)
C(3)-N(2)-N(1)	105.80(16)
N(2)-C(3)-C(4)	112.0(2)
C(5)-C(4)-C(3)	104.5(2)
N(1)-C(5)-C(4)	106.3(2)
Torsion Angles	
N(2)-N(1)-C(6)-C(7)	45.9(3)
C(3)-C(4)-C(12)-O(1)	178.9(2)
C(3)-C(4)-C(12)-O(2)	-1.7(4)

Structural Insights

The crystal structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate reveals several key features:

- The pyrazole ring is essentially planar.
- The phenyl ring is twisted with respect to the pyrazole ring, as indicated by the torsion angle N(2)-N(1)-C(6)-C(7) of 45.9(3)°.
- The ethyl carboxylate group is nearly coplanar with the pyrazole ring, with a torsion angle of -1.7(4)° for C(3)-C(4)-C(12)-O(2).
- The molecular packing is stabilized by intermolecular interactions, which may include C-H···O and π - π stacking interactions, contributing to the overall stability of the crystal lattice.

Conclusion

This technical guide has outlined the essential experimental procedures and data analysis for the crystal structure determination of pyrazole carboxylate derivatives, using Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a working example. The detailed protocols and structured data presentation provide a valuable resource for researchers in medicinal chemistry and related fields. The elucidation of the three-dimensional atomic arrangement is fundamental for rational drug design and the development of new materials with tailored properties. The methodologies described herein are broadly applicable to the characterization of other novel heterocyclic compounds.

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References

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